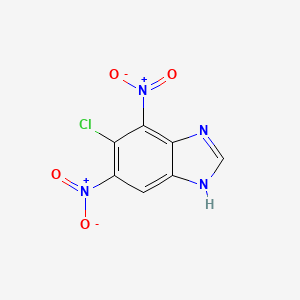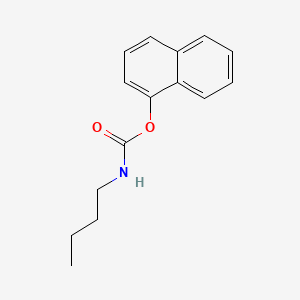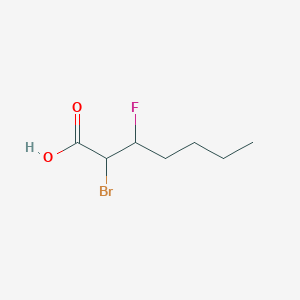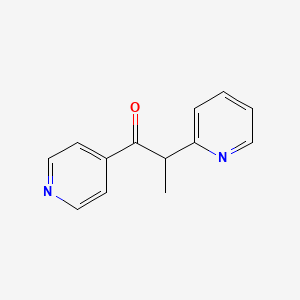
3,7-Dimethyloctane-1,2,6-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyloctane-1,2,6-triol is an organic compound with the molecular formula C10H22O3. It is a triol, meaning it contains three hydroxyl (-OH) groups. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloctane-1,2,6-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydrolysis of epoxides under acidic or basic conditions to introduce hydroxyl groups at specific positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. The exact methods may vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloctane-1,2,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or other derivatives using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halides, acids, or bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or other reduced forms of the compound.
Scientific Research Applications
3,7-Dimethyloctane-1,2,6-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 3,7-Dimethyloctane-1,2,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloctane-1,3,6-triol: A similar triol with hydroxyl groups at different positions.
3,7-Dimethyloctane-1,2,5-triol: Another triol with a slightly different structure.
3,7-Dimethyloctane-1,2,4-triol: A triol with hydroxyl groups at positions 1, 2, and 4.
Uniqueness
The arrangement of hydroxyl groups can affect the compound’s physical properties, such as solubility and boiling point, as well as its interactions with other molecules .
Properties
CAS No. |
57197-01-0 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3,7-dimethyloctane-1,2,6-triol |
InChI |
InChI=1S/C10H22O3/c1-7(2)9(12)5-4-8(3)10(13)6-11/h7-13H,4-6H2,1-3H3 |
InChI Key |
WIVLLAPUXOZBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(C)C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate](/img/structure/B13994875.png)
![N-(2-Amino-2-oxoethyl)-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B13994880.png)

![2,2'-[(2,5-Dimethylphenyl)imino]diethanol](/img/structure/B13994883.png)
![2,7-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B13994884.png)

![4-(3-Methoxy-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde](/img/structure/B13994906.png)


![4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride](/img/structure/B13994912.png)


![2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13994921.png)

